molecular formula C9H12N2O B2391247 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one CAS No. 1528500-29-9

1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one

Cat. No. B2391247
CAS RN: 1528500-29-9
M. Wt: 164.208
InChI Key: XVSMJKPTSVSBAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one” belongs to the class of organic compounds known as pyrazolopyridines . These are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyridine ring. Pyrazolopyridines are a class of compounds that have been studied for their potential biological activities .

Mechanism of Action

Target of Action

Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been reported to exhibit antitumor and antimicrobial activities , suggesting that they may target proteins or enzymes involved in cell proliferation and microbial growth.

Mode of Action

Based on the activities of related compounds, it may interact with its targets by binding to active sites, thereby inhibiting their function and leading to downstream effects such as cell death or growth inhibition .

Biochemical Pathways

Given the reported antitumor and antimicrobial activities of related compounds , it can be inferred that this compound may interfere with pathways involved in cell proliferation, DNA replication, or protein synthesis.

Result of Action

Based on the reported activities of related compounds , it can be speculated that this compound may induce cell death or inhibit cell growth in tumor cells or microbes.

Advantages and Limitations for Lab Experiments

1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not well-established.

Future Directions

There are several potential future directions for the study of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders. Another potential future direction is the investigation of this compound's effects on the gut microbiome and its potential use as a probiotic. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to determine its safety and efficacy in humans.
In conclusion, this compound is a heterocyclic compound that has shown potential in various fields of scientific research. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties, as well as its potential use in the treatment of neurological disorders. While this compound has several advantages for use in lab experiments, its safety and efficacy in humans are not well-established. Further studies are needed to fully understand the mechanism of action of this compound and to determine its potential therapeutic applications.

Synthesis Methods

1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one can be synthesized through a multistep process involving the reaction of 2-aminopyridine with ethyl 2-chloroacetate, followed by cyclization with hydrazine hydrate. The final product is obtained through the oxidation of the intermediate compound with potassium permanganate.

Scientific Research Applications

1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one has shown potential in various fields of scientific research. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7(12)9-6-8-4-2-3-5-11(8)10-9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSMJKPTSVSBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN2CCCCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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